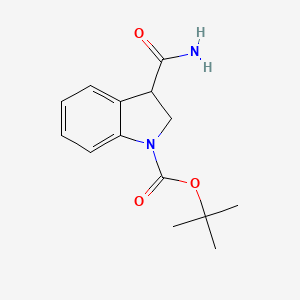

tert-Butyl 3-carbamoylindoline-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-carbamoyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-10(12(15)17)9-6-4-5-7-11(9)16/h4-7,10H,8H2,1-3H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPVTTTVAQNTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-carbamoylindoline-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl carbamate under specific conditions. One common method includes the use of tert-butyl dimethylsilyl chloride as a starting precursor, followed by a series of reactions such as hetero-/retro-Diels–Alder reaction, reduction of 1,2-diazine, Swern oxidation, and Fischer indole synthesis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

tert-Butyl 3-carbamoylindoline-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

tert-Butyl 3-carbamoylindoline-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-carbamoylindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Group Variations on the Indoline Scaffold

Key analogs differ in substituents at positions 3 and 6 of the indoline ring, significantly altering their properties:

Key Observations :

- Polarity : The carbamoyl group in the target compound (TPSA ~70–80 Ų estimated) likely increases polarity compared to alkyl-substituted analogs (e.g., -CH₃, TPSA ~40 Ų) .

- Synthetic Utility : The Boc group in all analogs facilitates deprotection under mild acidic conditions, enabling modular synthesis .

Pyrrolidine and Azetidine Analogs

Compounds with non-indoline cores but similar Boc-protected amine functionalities:

Key Observations :

Stability and Toxicity Considerations

- Stability : The Boc group in tert-Butyl 3-carbamoylindoline-1-carboxylate is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl .

Biological Activity

tert-Butyl 3-carbamoylindoline-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies. The information is derived from diverse research sources to provide a comprehensive overview.

Chemical Structure and Composition:

- Molecular Formula: C13H16N2O3

- Molecular Weight: 248.28 g/mol

- Chemical Structure: The compound features an indoline core substituted with a tert-butyl group and a carbamoyl moiety at the 3-position.

Research indicates that this compound may exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity:

- Anti-inflammatory Properties:

- Antioxidant Activity:

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Acetylcholinesterase Inhibition | In vitro assays | IC50 = 15.4 nM |

| Study B | Anti-inflammatory Effects | Astrocyte cultures | Reduced TNF-α levels by ~20% |

| Study C | Amyloid Aggregation Inhibition | In vivo models | 85% inhibition at 100 µM concentration |

| Study D | Neuroprotection in Alzheimer’s Models | Scopolamine-induced models | Moderate protective effect observed |

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease

A recent study evaluated the neuroprotective effects of this compound in a model of Alzheimer's disease. The compound was administered to rats subjected to scopolamine treatment, which mimics cognitive deficits seen in Alzheimer's patients. Results indicated that while there was some reduction in cognitive decline, the overall efficacy was limited compared to established treatments like galantamine .

Case Study 2: Anti-inflammatory Response

In a separate investigation involving cultured astrocytes treated with amyloid beta peptides, this compound was found to significantly lower TNF-α production. This suggests its potential role in mitigating neuroinflammation associated with neurodegenerative diseases .

Q & A

Q. How does computational modeling aid in predicting the bioactivity of this compound?

- Methods :

Docking simulations : AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2) .

ADMET profiling : SwissADME to estimate permeability (LogP), metabolic stability, and toxicity risks .

- Validation : Compare in silico predictions with experimental IC₅₀ values from kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.